2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate
Description
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate (CAS: 362609-92-5) is a benzodioxole-derived compound featuring an oxoacetaldehyde functional group stabilized in its hydrate form. The structure includes a 1,3-benzodioxole moiety fused to a glyoxal hydrate system, where the aldehyde group forms hydrogen bonds with water. This compound is structurally related to phenylglyoxal derivatives but distinguished by the presence of the methylenedioxy (benzodioxole) ring.
Applications may include use as a pharmaceutical intermediate or reference standard due to its reactive aldehyde group, which enables further functionalization .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4.H2O/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-4H,5H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETZLJWJCYEROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate, also known by its CAS number 362609-92-5, is a compound with a molecular formula of C₉H₈O₅ and a molecular weight of 196.16 g/mol. This compound is recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections explore its biological activity through various studies, highlighting its pharmacological significance.
- Molecular Formula : C₉H₈O₅
- Molecular Weight : 196.16 g/mol
- InChIKey : ZETZLJWJCYEROP-UHFFFAOYSA-N
- Melting Point : 127–131 °C
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and potential neuropharmacological effects. Below are detailed findings from various studies.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to the dioxole structure. For example, derivatives of 1,3-dioxolanes have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some related compounds:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | S. aureus | 625–1250 |
| Compound 2 | P. aeruginosa | ≤625 |
| Compound 3 | E. faecalis | ≤625 |
These findings suggest that the dioxole moiety may enhance the antimicrobial efficacy of the compounds.
Neuropharmacological Effects
Benzodiazepine derivatives have been extensively studied for their neuropharmacological effects, particularly in treating anxiety and seizure disorders. The potential mechanism of action involves modulation of the GABAergic system, which could be relevant for compounds like this compound.
Case Studies
A few notable case studies illustrate the biological activity of related compounds:
-
Study on Antimicrobial Activity :
- Researchers synthesized several dioxolane derivatives and tested them against common bacterial strains.
- Results showed that most derivatives exhibited significant antibacterial activity with MIC values ranging from 625 to 1250 µg/mL against S. aureus and effective inhibition against C. albicans.
-
Anticancer Research :
- In vitro assays indicated that certain palladacycles derived from benzodiazepines inhibited cathepsin B activity in cancer cells.
- These findings suggest a potential pathway for developing anticancer drugs based on similar structural frameworks as this compound.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research has indicated that compounds similar to 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents.
- Antioxidant Properties : The compound's structure may provide it with antioxidant capabilities, making it a candidate for formulations aimed at reducing oxidative stress in cells. Antioxidants are crucial in preventing cellular damage and are often explored in the context of age-related diseases.
- Cancer Research : Preliminary studies suggest that derivatives of this compound could play a role in cancer treatment by inhibiting tumor growth or enhancing the efficacy of existing chemotherapeutic agents. Investigating these properties could lead to novel cancer therapies.
Organic Synthesis Applications
- Building Block for Synthesis : The unique functional groups present in this compound make it an excellent building block for synthesizing more complex organic molecules. It can be utilized in the synthesis of various heterocyclic compounds.
- Reagent in Chemical Reactions : This compound can act as a reagent in various organic reactions, including condensation reactions and cycloadditions. Its reactivity can be harnessed to create new compounds with desirable properties.
Case Study 1: Antimicrobial Activity Assessment
A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of Novel Heterocycles
Research focused on utilizing this compound as a precursor for synthesizing novel heterocycles. The synthesis involved multiple steps, showcasing the versatility of the compound as a reagent and its ability to form complex structures.
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents, antioxidants | Disease prevention and treatment |
| Organic Synthesis | Building block for complex molecules | Creation of new materials with tailored properties |
| Cancer Research | Inhibiting tumor growth | Development of effective cancer therapies |
Chemical Reactions Analysis
Boronamide Formation via Diamine Coordination
The compound participates in nitrogen-boron bond formation reactions under catalytic conditions. In a key study :
This reaction proceeds via:
-
Activation of the α-ketoaldehyde group by NaOAc.
-
Radical initiation by BPO, facilitating boron-diamine coordination.
-
Cyclocondensation to form a stable boronamide structure with the dan ligand .
Nucleophilic Addition Reactions
The α-ketoaldehyde group exhibits dual reactivity:
| Electrophilic Sites | Nucleophiles | Expected Products |
|---|---|---|
| Aldehyde (-CHO) | Amines, hydrazines | Schiff bases, hydrazones |
| Ketone (C=O) | Grignard reagents, organolithiums | Secondary alcohols |
While specific examples are not explicitly documented in the provided sources, these pathways are consistent with glyoxal derivatives’ general behavior .
Condensation Reactions
The compound can undergo aldol-like condensations due to its α-ketoaldehyde system:
| Conditions | Outcome |
|---|---|
| Basic (e.g., NaOH) | Enolate formation, followed by cross-condensation with carbonyl partners |
| Acidic (e.g., H₂SO₄) | Dehydration to form α,β-unsaturated carbonyl compounds |
Redox Transformations
The glyoxal moiety is redox-active:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, HNO₃ | Carboxylic acids (e.g., 3,4-methylenedioxybenzoic acid) |
| Reduction | NaBH₄, H₂/Pd | Vicinal diols (e.g., 2-(benzo[d] dioxol-5-yl)ethane-1,2-diol) |
Stability Under Hydration/Dehydration
As a hydrate, the compound exhibits reversible water loss:
Comparison with Similar Compounds
Functional Group and Structural Differences
The table below summarizes key structural and functional differences between the target compound and related derivatives:
Stability and Physical Properties
- Hydrate Stability : The target compound’s hydrate form improves stability by reducing aldehyde volatility and susceptibility to oxidation. In contrast, the ketone derivative (CAS: 3162-29-6) is more stable but less reactive .
- Melting Points : While explicit data are unavailable, benzimidazole derivatives (e.g., 4d, 4e) likely exhibit higher melting points (>200°C) due to strong intermolecular interactions in the crystalline state .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of benzodioxole derivatives typically involves coupling reactions between functionalized benzodioxole precursors (e.g., 1,3-benzodioxole-5-ylamine) and carbonyl-containing reagents. For example:
- Acylation : Use acylating agents (e.g., chloroacetaldehyde derivatives) under controlled pH and temperature (0–5°C) to minimize side reactions .
- Coupling Reagents : Employ carbodiimides (e.g., DCC) or activating agents like EDCl to facilitate ester or amide bond formation, as seen in analogous syntheses of benzodioxole-acetate derivatives .
- Purification : Optimize yields via silica gel chromatography (e.g., EtOAc/hexane gradients) .
Key Parameters : Monitor reaction progress using TLC, and adjust stoichiometry (1.1:1 molar ratio of acid to coupling agent) to reduce unreacted starting material .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the benzodioxole ring (δ 5.9–6.1 ppm for methylenedioxy protons) and hydrate moiety (broad peak for -OH) .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H] or [M+Na] ions) to confirm purity .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm) and hydrate O-H bonds (~3200 cm) .
Advanced Tip : For hydrate stability, conduct variable-temperature NMR to detect water loss or tautomerism .
Advanced: How does the reactivity of the oxoacetaldehyde group in this compound influence its participation in oxidation or reduction reactions?
Methodological Answer:
The α-ketoaldehyde moiety is highly reactive:
- Oxidation : Use KMnO or CrO to convert the aldehyde to a carboxylic acid, but avoid over-oxidation of the benzodioxole ring by limiting reaction time (<2 hours) .
- Reduction : Employ NaBH or LiAlH to reduce the ketone to a secondary alcohol. Note: The hydrate form may require anhydrous conditions to prevent competing hydrolysis .
Mechanistic Insight : Monitor intermediates via quenching and LC-MS to distinguish between aldehyde and hydrate reactivity .
Advanced: What computational methods can predict the hydration equilibrium of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde in aqueous solutions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model the free energy difference between the hydrated and non-hydrated forms. Basis sets like B3LYP/6-311+G(d,p) are recommended for accurate solvation energy estimates .
- MD Simulations : Perform molecular dynamics in explicit water (e.g., TIP3P model) to study hydrogen-bonding networks stabilizing the hydrate .
Validation : Compare predicted -NMR chemical shifts with experimental data to refine computational models .
Advanced: How can researchers design in vitro assays to evaluate the biological activity of this compound against enzyme targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with known benzodioxole interactions (e.g., cytochrome P450 or monoamine oxidases) .
- Assay Design :
- Fluorometric Assays : Use substrates like Amplex Red to detect HO generation in oxidase inhibition studies .
- SPR or ITC : Measure binding affinities to receptors (e.g., dopamine D2) with surface plasmon resonance or isothermal titration calorimetry .
Data Interpretation : Normalize activity to control compounds (e.g., safrole derivatives) to contextualize potency .
Basic: What are the solubility and stability profiles of this compound under different storage conditions?
Methodological Answer:
- Solubility : Test in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Analogous benzodioxoles show logP ~2.5, indicating moderate hydrophobicity .
- Stability : Store at –20°C under argon to prevent hydrate decomposition. Monitor via HPLC for degradation products (e.g., free aldehyde) over 30 days .
Advanced: What mechanistic pathways explain the compound’s reactivity in nucleophilic fluorination reactions?
Methodological Answer:
The α-diazo intermediate (from diazotransfer reagents) undergoes radical-polar crossover in fluorination:
- Radical Initiation : Use HF-pyridine to generate fluorine radicals, which attack the electron-deficient carbonyl carbon .
- Polar Phase : Stabilize the fluorinated product via hydrogen bonding with the hydrate .
Optimization : Adjust HF equivalents (≥6 equiv.) and solvent polarity (e.g., DCM) to maximize yield .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?
Methodological Answer:
- Reproducibility Checks : Verify reaction conditions (e.g., moisture levels, inert atmosphere) to eliminate hydrate variability .
- Advanced NMR : Use --HMBC to detect trace impurities (e.g., unreacted amines) .
- Crystallography : If available, obtain single-crystal X-ray data to confirm structure, as done for related benzodioxole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
